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molecular formula C13H16N2O4 B8486298 1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid

1-(6-methylpyridin-3-yl)oxycarbonylpiperidine-4-carboxylic acid

Cat. No. B8486298
M. Wt: 264.28 g/mol
InChI Key: ODGJFAQGWOYXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207199B2

Procedure details

To a mixture of 6-methylpyridin-3-ol (1.8 g), CDI (2.64 g), and DMSO (18 mL) were added dropwise isonipecotic acid (4.2 g), and a mixture of DMSO (18 mL) and trifluoroacetic acid (2.5 mL), followed by stirring at room temperature for 1 day. To the reaction liquid were added saturated brine and chloroform, and the organic phase was separated. The organic phase was washed with saturated brine twice and then dried over anhydrous sodium sulfate, and the solvent was concentrated under reduced pressure. To the residue was added diisopropyl ether/methanol, and the resulting solid was collected by filtration and dried to obtain 1-{[(6-methylpyridin-3-yl)oxy]carbonyl}piperidine-4-carboxylic acid (3.51 g) as a colorless solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
18 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C1N=CN([C:14]([N:16]2[CH:20]=N[CH:18]=[CH:17]2)=[O:15])C=1.N1CC[CH:24]([C:25]([OH:27])=[O:26])[CH2:23]C1.FC(F)(F)C(O)=O>[Cl-].[Na+].O.C(Cl)(Cl)Cl.CS(C)=O>[CH3:1][C:2]1[N:7]=[CH:6][C:5]([O:8][C:14]([N:16]2[CH2:17][CH2:18][CH:24]([C:25]([OH:27])=[O:26])[CH2:23][CH2:20]2)=[O:15])=[CH:4][CH:3]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
CC1=CC=C(C=N1)O
Name
Quantity
2.64 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
18 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
N1CCC(C(=O)O)CC1
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
2.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
18 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the reaction liquid
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
The organic phase was washed with saturated brine twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added diisopropyl ether/methanol
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
CC1=CC=C(C=N1)OC(=O)N1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.51 g
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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